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(R)-Gyramide A Hydrochloride

Antibacterial Topoisomerase Selectivity

Researchers studying bacterial DNA topology often face confounding dual-target effects of fluoroquinolones. (R)-Gyramide A Hydrochloride, the active enantiomer, targets a novel site near the DNA cleavage gate, selectively inhibiting gyrase without affecting topoisomerase IV. • IC50 3.3 µM in E. coli supercoiling assay; MIC 10-80 µM. • Active against ciprofloxacin-resistant (GyrA S83L) and novobiocin-resistant (GyrB R136H) strains. • Induces supercoiled DNA in vivo for clean dissection of gyrase roles. High-purity, research-grade material.

Molecular Formula C21H28ClFN2O3S
Molecular Weight 442.97
CAS No. 1000592-49-3; 1793050-70-0
Cat. No. B2389965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Gyramide A Hydrochloride
CAS1000592-49-3; 1793050-70-0
Molecular FormulaC21H28ClFN2O3S
Molecular Weight442.97
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
InChIInChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1
InChIKeyLLHBXQVGBTVEDP-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Gyramide A Hydrochloride: Bacterial DNA Gyrase Inhibitor Overview


(R)-Gyramide A Hydrochloride (CAS 1000592-49-3; 1793050-70-0) is the active (R)-enantiomer of the N-benzyl-3-sulfonamidopyrrolidine class of bacterial DNA gyrase inhibitors [1]. Its molecular formula is C21H28ClFN2O3S, with a molecular weight of 442.97 g/mol . It functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of Escherichia coli gyrase, leading to the production of supercoiled DNA in vivo and ultimately blocking DNA replication and chromosome segregation [1].

Why Generic Substitution with Other Gyrase Inhibitors Fails


Generic substitution with other DNA gyrase inhibitors (e.g., fluoroquinolones, aminocoumarins, or even the (S)-enantiomer) is not scientifically valid. Unlike fluoroquinolones which target the GyrA-DNA complex and aminocoumarins which bind to GyrB at a site overlapping with ATP, (R)-Gyramide A binds to a novel site adjacent to the DNA cleavage gate [1]. This unique binding mode confers a distinct resistance profile with no cross-resistance to ciprofloxacin or novobiocin [2]. Furthermore, its high target selectivity spares the closely related enzyme topoisomerase IV, a common off-target for many gyrase inhibitors . Critically, the (S)-enantiomer displays significantly weaker biological activity, underscoring the absolute necessity of the (R)-stereochemistry for experimental consistency [1].

Differentiation from Comparator Compounds


Selectivity for DNA Gyrase over Topoisomerase IV

(R)-Gyramide A Hydrochloride demonstrates exclusive inhibition of DNA gyrase (GyrA/GyrB), with no detectable effect on the closely related enzyme topoisomerase IV [1]. This contrasts sharply with fluoroquinolones (e.g., ciprofloxacin), which are dual-target inhibitors of both gyrase and topoisomerase IV, a primary driver of toxicity and resistance development [2].

Antibacterial Topoisomerase Selectivity

Enantioselective Activity: (R) vs. (S) Stereochemistry

The biological activity of gyramide A is highly stereospecific. The (R)-enantiomer induces strong cell filamentation in E. coli, a hallmark of gyrase inhibition, while the (S)-enantiomer is a weak inhibitor of cell proliferation [1]. This stereochemical dependence confirms that (R)-Gyramide A Hydrochloride binds to a specific, chiral pocket within DNA gyrase.

Antibacterial Chiral Chemistry Enantioselectivity

Cross-Resistance Profile vs. Novobiocin and Ciprofloxacin

E. coli strains harboring well-characterized resistance mutations to ciprofloxacin (GyrA S83L) and novobiocin (GyrB R136H) show no cross-resistance to gyramide A [1]. This is because its binding site, adjacent to the DNA cleavage gate, is distinct from the fluoroquinolone binding pocket on GyrA and the ATP-binding pocket on GyrB targeted by aminocoumarins [2]. Consequently, the Minimum Inhibitory Concentration (MIC) of (R)-Gyramide A remains unchanged against these resistant strains.

Antibiotic Resistance Mechanism of Action Target Validation

Enzymatic Potency: Supercoiling Inhibition IC50

In a standardized E. coli DNA gyrase supercoiling assay, (R)-Gyramide A Hydrochloride inhibits enzymatic activity with an IC50 of 3.3 µM . While its primary literature reports an IC50 of 0.7–3.3 µM for the gyramide series, it is important to note that optimized analogs have since achieved significantly higher potency (IC50s of 47–170 nM) [1]. This positions (R)-Gyramide A as a valuable, moderately potent chemical probe for target validation and mechanistic studies, distinct from both weaker hits and highly potent clinical candidates.

Enzyme Assay IC50 Potency

In Vivo DNA Topology: Supercoiling vs. Relaxation

Unlike aminocoumarins (e.g., novobiocin) which inhibit gyrase ATPase activity in vitro but lead to DNA relaxation in vivo, (R)-Gyramide A treatment of E. coli results in the accumulation of supercoiled DNA in vivo [1]. This distinct in vivo topological outcome, coupled with the observation of abnormally localized and condensed chromosomes, demonstrates a unique mechanism that competitively inhibits ATPase activity while stabilizing a different enzyme-DNA conformation, leading to a block in DNA replication and segregation [1].

In Vivo Pharmacology DNA Topology Mechanism of Action

Antibacterial Spectrum: Gram-Negative vs. Gram-Positive Activity

(R)-Gyramide A Hydrochloride exhibits a defined antibacterial spectrum, with MIC values ranging from 10-80 µM against key Gram-negative pathogens including Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica . Broader class-level studies report gyramide MICs of 2.5–160 µM against a panel of E. coli, P. aeruginosa, S. enterica, Staphylococcus aureus, and Streptococcus pneumoniae, but no activity against Enterococcus faecalis [1]. This contrasts with broad-spectrum agents like ciprofloxacin and informs experimental design by defining the susceptible bacterial panel.

Antibacterial MIC Spectrum of Activity

Research and Industrial Applications


Probing DNA Gyrase vs. Topoisomerase IV Selectivity

Employ (R)-Gyramide A Hydrochloride as a highly specific chemical probe to dissect the individual roles of DNA gyrase vs. topoisomerase IV in bacterial physiology. Its exclusive inhibition of gyrase, with no detectable effect on topoisomerase IV, provides a clean experimental system to decouple their functions in DNA replication, transcription, and repair, avoiding the confounding dual-target effects of fluoroquinolones [1].

Antibiotic Resistance Research and Novel Binding Site Study

Use (R)-Gyramide A Hydrochloride to study and overcome antibiotic resistance. Its unique binding site adjacent to the DNA cleavage gate means it retains full activity against E. coli strains resistant to ciprofloxacin (GyrA S83L) and novobiocin (GyrB R136H), making it a critical tool for investigating novel gyrase inhibition mechanisms and screening for next-generation anti-AMR agents [2].

SAR and Lead Optimization Standard

Utilize (R)-Gyramide A Hydrochloride as a key reference standard and chemical starting point in medicinal chemistry programs targeting bacterial gyrase. Its well-characterized in vitro potency (IC50 of 3.3 µM) and defined antibacterial spectrum (MIC 10-80 µM) provide a robust baseline for evaluating the activity and selectivity of newly synthesized analogs in supercoiling and MIC assays .

In Vivo DNA Topology and Chromosome Dynamics

Apply (R)-Gyramide A Hydrochloride in advanced cellular studies to probe the link between DNA topology and cell division. Its unique ability to produce supercoiled DNA and condensed chromosomes in vivo, in contrast to the DNA relaxation caused by aminocoumarins, makes it an essential tool for investigating the topological checkpoints that regulate chromosome segregation and trigger the SOS response [1].

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